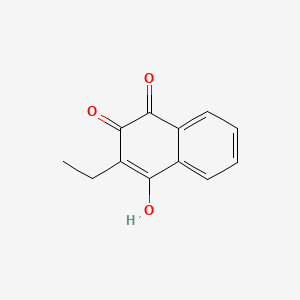

1,4-Naphthalenedione, 2-ethyl-3-hydroxy-

Description

Historical Context and Significance of the 2-Hydroxy-1,4-Naphthoquinone (B1674593) Scaffold

The 2-hydroxy-1,4-naphthoquinone scaffold, commonly known as Lawsone or hennotannic acid, holds significant historical and scientific importance. thieme-connect.com Its use dates back over 5,000 years, primarily as the active pigment in henna extracts from the plant Lawsonia inermis, used for dyeing skin and hair. thieme-connect.com The formal scientific investigation of Lawsone began much later, with its isolation from henna leaves in the 1950s. redalyc.org

A pivotal moment in the scientific exploration of this scaffold occurred in the 1940s. In 1943, the antimalarial activity of 3-alkyl-2-hydroxy-1,4-naphthoquinones was discovered. nih.gov This finding spurred further research, and in 1948, Leffler and his colleagues synthesized β-amino carbonyl lawsone derivatives, demonstrating that certain compounds in this class possessed antimalarial properties. redalyc.org In the same year, Fieser and his coworkers reported on over 300 structurally related compounds, identifying a 2-hydroxy-1,4-naphthoquinone with an alkyldiarylether side chain as a promising antimalarial agent. nih.gov This extensive body of work established Lawsone as a valuable pharmacophore—a molecular framework essential for a drug's biological activity—and served as a foundational starting point for decades of subsequent research. nih.gov

The unique chemical structure of 2-hydroxy-1,4-naphthoquinone, featuring a naphthalene (B1677914) ring system with hydroxyl and quinone moieties, imparts redox activity and the ability to chelate metal ions. These characteristics make it an exceptionally versatile starting material in organic synthesis for creating a wide array of biologically active molecules, including various heterocyclic compounds. thieme-connect.com The scaffold is present in several compounds with significant biological activities, such as lapachol (B1674495) and the synthetic drug atovaquone (B601224), which was developed in the 1990s to treat malaria. frontiersin.orgjst.go.jpnih.gov Derivatives of the 2-hydroxy-1,4-naphthoquinone scaffold have been investigated for a multitude of biological effects, including antibacterial, antifungal, antitumor, and antiplatelet activities. redalyc.orgfrontiersin.org

Overview of the Research Landscape Surrounding 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-

Research specifically focused on 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-, a distinct derivative within the broader class of 2-hydroxy-1,4-naphthoquinones, is more nascent but has yielded targeted insights into its potential biological functions. A key area of investigation has been its application in inflammatory and cancer-related processes, primarily through computational, in silico studies. uns.ac.iduns.ac.id

One such study identified 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- as a compound of interest from the Bangle plant (Zingiber purpureum R.) for its potential anti-inflammatory and anti-breast cancer properties. uns.ac.iduns.ac.id Using molecular docking simulations, researchers evaluated the compound's ability to bind to key protein targets. The results indicated that 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- can bind to both the cyclooxygenase-1 (COX-1) receptor, a target for anti-inflammatory drugs, and the estrogen receptor alpha (ERα), which is implicated in breast cancer. uns.ac.iduns.ac.id

The study revealed a more selective and potent interaction with the COX-1 receptor. uns.ac.iduns.ac.id The binding affinity (ΔG) for COX-1 was calculated to be -7.20 kcal/mol, compared to -6.00 kcal/mol for ERα. uns.ac.iduns.ac.id Further molecular dynamics simulations using the MM-GBSA calculation method reinforced this finding, showing a total free energy (∆GTOTAL) of -24.22 kcal/mol for the compound's complex with COX-1, which was significantly lower than the -8.92 kcal/mol calculated for its complex with ERα. uns.ac.iduns.ac.id These computational results predict that 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- has a stronger potential as an anti-inflammatory agent than as a breast anticancer agent. uns.ac.iduns.ac.id

Rationale for Continued Academic Investigation into this Compound Class

The continued academic investigation into 2-hydroxy-1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-, is driven by several key factors. The historical success of this scaffold in generating compounds with diverse and potent biological activities provides a strong foundation for further exploration. thieme-connect.com The development of the antimalarial drug atovaquone from this structural class highlights the therapeutic potential that can be unlocked through chemical modification of the parent molecule. nih.govjst.go.jp

There is a persistent need for new therapeutic agents to combat a range of diseases. For instance, the emergence of drug resistance in pathogens, such as the parasite that causes malaria, necessitates ongoing research into novel antimalarial compounds. nih.govjst.go.jp The 2-hydroxy-1,4-naphthoquinone scaffold remains a relevant starting point for these investigations. nih.gov Similarly, the search for new antiplatelet, anticancer, and antimicrobial agents is a high priority in medicinal chemistry. nih.govfrontiersin.org The demonstrated activity of various Lawsone derivatives in these areas suggests that unexplored analogues could yield promising lead compounds. nih.govfrontiersin.org

The specific findings for 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- underscore the potential for discovering compounds with novel mechanisms or improved selectivity. The in silico evidence pointing to its potent anti-inflammatory activity via COX-1 interaction warrants experimental validation and further study. uns.ac.iduns.ac.id This specific lead exemplifies how the systematic exploration of even simple alkyl-substituted derivatives can uncover new avenues for therapeutic development. Efficient and sustainable synthetic methods are continuously being developed, making it easier to create libraries of these derivatives for biological screening and to conduct structure-activity relationship studies. thieme-connect.comnih.gov This ongoing chemical innovation, coupled with the proven biological relevance of the scaffold, provides a compelling rationale for sustained academic focus on this compound class.

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

29366-44-7 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-ethyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O3/c1-2-7-10(13)8-5-3-4-6-9(8)12(15)11(7)14/h3-6,13H,2H2,1H3 |

InChI Key |

AGMHLCPUXIMBGJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Other CAS No. |

29366-44-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-

The foundational synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones, the class to which 2-ethyl-3-hydroxy-1,4-naphthalenedione belongs, was extensively developed by Fieser and colleagues. A primary established method involves a two-step process: radical alkylation followed by the Hooker oxidation. nih.gov

The general procedure begins with the radical alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone). nih.gov This reaction utilizes a diacyl peroxide, which serves as the source of the alkyl radical, to introduce an alkyl chain at the 3-position of the naphthoquinone ring. nih.gov

Following the initial alkylation, the Hooker oxidation is employed to modify the length of the introduced alkyl side chain. This reaction effectively shortens the 3-alkyl group by a methylene (B1212753) (CH₂) unit. nih.gov For instance, to obtain the 2-ethyl derivative, a synthetic strategy could involve the initial introduction of a propyl group, which is then shortened via the Hooker oxidation. This transformation has been demonstrated to proceed with high yields, with some procedures achieving up to 91%. nih.gov The mechanism of the Hooker oxidation is intricate, involving the formation of an indane carboxylic acid intermediate which then undergoes oxidative cleavage. rsc.org

Advanced Synthetic Strategies for 2-Hydroxy-1,4-Naphthoquinone Derivatives

As synthetic chemistry has advanced, more sophisticated and efficient methods for the synthesis of 2-hydroxy-1,4-naphthoquinone derivatives have been developed. These strategies often provide higher yields, greater selectivity, and more environmentally benign reaction conditions compared to classical methods.

Radical Alkylation Approaches to Naphthoquinones

Radical alkylation remains a key strategy for C-H functionalization of naphthoquinones. Fieser's work established the use of diacyl peroxides to generate alkyl radicals that add to the C-3 position of the lawsone scaffold. nih.gov This approach has been foundational in the synthesis of numerous 3-alkyl-2-hydroxy-1,4-naphthoquinones. nih.gov

Reductive Alkylation Techniques in Naphthoquinone Synthesis

To overcome the limitations of some radical alkylation reactions, three-component reductive alkylation (TCRA) has emerged as a powerful technique. This method offers high yields for the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones. nih.gov

A notable example is the L-proline-catalyzed TCRA reaction. nih.govnih.gov This procedure involves the reaction of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and a Hantzsch ester as the reducing agent, with a catalytic amount of L-proline. nih.govresearchgate.net The reaction is typically conducted under reflux in a solvent like dichloromethane. nih.gov This strategy has been successfully used to synthesize various derivatives, including those with complex side chains, demonstrating its versatility and efficiency with reported yields as high as 89%. nih.govnih.gov

Multicomponent Reactions and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on green chemistry principles, favoring methods that are efficient, produce less waste, and use environmentally friendly catalysts. Multicomponent reactions (MCRs) are particularly valued in this context as they allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy. thieme-connect.com

Several MCRs have been developed for the synthesis of complex heterocyclic structures derived from 2-hydroxy-1,4-naphthoquinone. researchgate.netthieme-connect.com For example, the one-pot, three-component synthesis of benzo[g]chromene derivatives involves the reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and malononitrile (B47326). researchgate.netthieme-connect.com These reactions can be facilitated by organocatalysts like L-proline or reusable catalysts such as 2-aminopyridine, often under mild reflux conditions in ethanol (B145695). researchgate.netthieme-connect.com

Enzyme catalysis, or biocatalysis, represents a key pillar of green chemistry, offering high selectivity and mild reaction conditions. Lipases, in particular, have demonstrated remarkable versatility in organic synthesis beyond their natural function. thieme-connect.com

In the context of naphthoquinone derivatization, Candida sp. lipase (B570770) has been successfully employed as a biocatalyst in the multicomponent reaction to synthesize benzo[g]chromene derivatives. researchgate.netthieme-connect.com This chemoenzymatic approach combines the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile, showcasing an eco-friendly and efficient route to these complex molecules. researchgate.netthieme-connect.com

The use of ultrasonic irradiation is another green chemistry technique that can significantly accelerate reaction rates and improve yields. This method provides energy for chemical reactions through acoustic cavitation.

A highly efficient and environmentally friendly synthesis of dihydro-4H-benzo[g]chromene derivatives has been developed using this technique. researchgate.netthieme-connect.com The method involves a one-pot, three-component condensation of 2-hydroxy-1,4-naphthoquinone, various substituted aldehydes, and active methylene compounds. researchgate.netthieme-connect.com Conducted in a water-ethanol mixture at room temperature with ammonium (B1175870) acetate (B1210297) as a catalyst, the use of ultrasonic irradiation allows for the achievement of excellent product yields (91–98%) in remarkably short reaction times of 5–15 minutes. thieme-connect.com

Application of Mannich Reactions for Naphthoquinone Scaffolds

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of nitrogen-containing moieties into organic molecules. researchgate.netredalyc.org In the context of naphthoquinones, this three-component condensation reaction typically involves a 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netnih.gov This reaction yields 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as aminonaphthoquinone Mannich bases, which are a significant class of derivatives. nih.gov

The synthesis can be performed under various conditions, including uncatalyzed reactions in ethanol at room temperature or with warming. nih.gov Various catalysts, such as p-TsOH, indium chloride, and montmorillonite (B579905) K-10, have also been employed to facilitate the reaction. nih.govresearchgate.net A wide range of primary and secondary amines can be utilized, leading to a diverse library of derivatives with alkyl, aryl, and heteroaryl substituents on the amino group. researchgate.net For instance, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized via the Mannich reaction of lawsone with selected amines and aldehydes, with some compounds showing significant biological activity. nih.gov One study reported the synthesis of Mannich bases from lawsone, substituted benzaldehydes, and primary amines like butylamine (B146782) or octylamine (B49996) in ethanol, resulting in high yields of 70-95%. nih.gov

Table 1: Examples of Mannich Bases Derived from 2-Hydroxy-1,4-naphthoquinone

| Amine | Aldehyde | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Butylamine | Formalin | Ethanol, room temp -> steam bath | 98% nih.gov |

| Various primary/secondary amines | Formalin | Absolute ethanol, room temp -> steam bath | 66-98% nih.gov |

| n-Butylamine | Aryl/alkyl aldehydes | EtOH, 45 °C | 22-90% nih.gov |

| Butylamine/Octylamine | Substituted benzaldehydes | EtOH, room temp, 12 h | 70-95% nih.gov |

| Anilines/heterocyclic amines | Aromatic aldehydes | Montmorillonite K-10 | High researchgate.net |

This table is interactive and can be sorted by column.

Photochemical Reactions in the Generation of Naphthoquinone Derivatives

Photochemistry offers unique pathways for the synthesis of complex naphthoquinone derivatives that may be inaccessible through traditional thermal reactions. These reactions leverage the excited state reactivity of the naphthoquinone core. One notable application is the regioselective [2+3] photoaddition of 2-hydroxy-1,4-naphthoquinones with various alkenes. This process, conducted in solvents like acetone (B3395972) or benzene (B151609), yields 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. rsc.org For example, the photoaddition of 2-hydroxy-5-methyl-1,4-naphthoquinone with 1-propenyl acetate in acetone produced trans-2-acetoxy-2,3-dihydro-3,5-dimethylnaphtho[2,3-b]-furan-4,9-dione in a 40% yield. rsc.org

Another significant photochemical transformation is the acylation of 1,4-naphthoquinone (B94277) with aldehydes, which can be performed efficiently under continuous-flow conditions. mdpi.com Furthermore, the photochemical synthesis of 2-benzimidoyl-3-hydroxy-1,4-naphthoquinone represents another class of derivatives accessible through light-induced reactions. rsc.org These methods highlight the utility of photochemistry in creating structurally diverse naphthoquinones, including those with fused heterocyclic systems.

Chemical Derivatization Strategies for the 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- System

Thio-Derivatization and Thiophenyl Moiety Incorporation

The incorporation of sulfur-containing functional groups, particularly thiophenyl moieties, onto the naphthoquinone scaffold is a key derivatization strategy. Thio-derivatives of 2-hydroxy-1,4-naphthoquinone can be synthesized by reacting the parent naphthoquinone with a corresponding thiol. nih.govfrontiersin.org This reaction is often carried out in water, sometimes utilizing microwave irradiation to facilitate the process, highlighting a green chemistry approach. nih.govfrontiersin.orgresearchgate.net

The structure-activity relationship of these compounds indicates that the presence of the thiophenyl moiety can significantly influence their chemical and biological properties. nih.govfrontiersin.orgnih.gov The nature and position of substituents on the phenyl ring also play a crucial role. nih.govfrontiersin.orgnih.gov For example, a series of lawsone thio-derivatives were synthesized and purified, with compounds like 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione being identified as particularly active in biological assays. nih.govfrontiersin.org Spectroscopic studies of these derivatives show a bathochromic shift in their UV/Vis absorption spectra compared to the parent lawsone, resulting in colors close to red. mdpi.comresearchgate.net

Table 2: Characterization Data for Selected Thiophenyl Derivatives of Lawsone

| Compound Name | Appearance | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|---|

| 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Red solid | 270.8 (d) | C₁₆H₉BrO₃S | frontiersin.org |

(d) indicates decomposition. This table is interactive and can be sorted by column.

Alkyl and Aryl Substitutions on the Naphthoquinone Core

Introducing alkyl and aryl groups at the 3-position of the 2-hydroxy-1,4-naphthoquinone core is a common strategy to modify its properties. One established method is radical alkylation, which utilizes a diacyl peroxide to form the C-C bond. nih.govnih.gov However, this method can suffer from low yields. nih.govnih.gov More recent and efficient methods include the proline-catalyzed three-component reductive alkylation reaction between 2-hydroxy-1,4-naphthoquinone, an aldehyde, and a reducing agent. nih.govnih.gov

Another synthetic route involves using 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone as a starting material. Its reaction with various active methylene compounds in the presence of sodium ethoxide affords a range of 2-hydroxy-3-substituted-1,4-napthoquinone derivatives. hilarispublisher.com Studies have been conducted on a series of 2-hydroxy-3-alkyl-1,4-naphthoquinones, including methyl, ethyl, and propyl derivatives. nih.gov These synthetic efforts allow for a systematic investigation of how the size and nature of the alkyl or aryl substituent impact the characteristics of the naphthoquinone system. nih.gov

Formation of Bis-Naphthoquinone and Dimeric Structures

Dimeric naphthoquinones, often referred to as bis-lawsones, represent another important class of derivatives. These structures are typically formed by linking two naphthoquinone units through a single carbon bridge. A common synthetic route is the reaction of 2-hydroxy-1,4-naphthoquinone (2 equivalents) with an aldehyde (1 equivalent). researchgate.net This reaction can be catalyzed by organocatalysts such as L-proline or sulfamic acid under mild, environmentally friendly conditions. researchgate.netthieme-connect.com

This methodology allows for the synthesis of various 3,3'-(aryl/alkylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives. thieme-connect.com For example, reactions using benzaldehyde, 4-hydroxybenzaldehyde, and cinnamaldehyde (B126680) yield the corresponding bis-naphthoquinone structures. researchgate.net These dimeric compounds are not only interesting synthetic targets but also serve as intermediates in the synthesis of other complex molecules like benzoxanthene derivatives. researchgate.net

Table 3: Examples of Synthesized Bis-Naphthoquinone Derivatives

| Aldehyde Used | Resulting Compound Name | Reference |

|---|---|---|

| Benzaldehyde | 2,2'-(Phenylmethylene)bis(3-hydroxy-1,4-naphthoquinone) | researchgate.net |

| 4-Hydroxybenzaldehyde | 2,2'-[(4-hydroxyphenyl)methylene]bis(3-hydroxy-1,4-naphthoquinone) | researchgate.net |

This table is interactive and can be sorted by column.

Heterocyclic Annulation and Ligand Synthesis

The 2-hydroxy-1,4-naphthoquinone framework is an excellent platform for heterocyclic annulation, which involves the construction of a new heterocyclic ring fused to the naphthoquinone core. This leads to the formation of polycyclic systems such as furonaphthoquinones. rsc.org One approach involves the coupling of 2-hydroxy-3-iodo-1,4-naphthoquinones with terminal acetylenes, followed by an intramolecular ring closure to yield naphtho[2,3-b]furan-4,9-diones. rsc.org As previously mentioned, photochemical [2+3] cycloaddition with alkenes is another powerful method to construct dihydrofuronaphthoquinone systems. rsc.org Furthermore, multi-component reactions involving lawsone, aromatic aldehydes, and malononitrile can lead to the formation of benzo[g]chromene derivatives, another class of annulated heterocycles. thieme-connect.com

In addition to forming fused rings, naphthoquinone derivatives can also function as ligands for metal coordination. Mannich bases derived from lawsone, which possess both hydroxyl and amino functionalities, are particularly well-suited for this purpose. nih.gov They can chelate with metal ions, such as Cu(II), to form stable metal complexes. The synthesis of these complexes typically involves reacting the Mannich base ligand with a metal salt, like CuCl₂·2H₂O, in a suitable solvent. nih.gov This opens up possibilities for creating novel coordination compounds with tailored electronic and structural properties.

In Vitro and Non Human Biological Investigations

Enzymatic Target Interactions and Modulation

Cyclooxygenase (COX) Isozyme Inhibition Studies (COX-1 and COX-2)

No specific studies detailing the in vitro inhibitory effects of 2-ethyl-3-hydroxy-1,4-naphthalenedione on cyclooxygenase isozymes (COX-1 and COX-2) were identified in a comprehensive review of available scientific literature. Research on the anti-inflammatory properties of naphthoquinones often focuses on other derivatives, leaving the specific activity of this compound uncharacterized.

Aromatase Inhibitory Activity Predictions

There are no available computational or in vitro studies that predict or assess the aromatase inhibitory activity of 2-ethyl-3-hydroxy-1,4-naphthalenedione. The potential of this compound to interact with the aromatase enzyme has not been explored in published research.

Effects on Bacterial DNA Gyrase and Related Enzymes

The effects of 2-ethyl-3-hydroxy-1,4-naphthalenedione on bacterial DNA gyrase or related topoisomerase enzymes have not been documented. While other quinone compounds are known to target these bacterial enzymes, the specific inhibitory profile of the 2-ethyl derivative remains uninvestigated.

Antiprotozoal Activities and Efficacy Studies

Antimalarial Efficacy Against Plasmodium Species (e.g., P. falciparum, P. lophurae)

Leishmanicidal Efficacy Against Leishmania Species (e.g., L. amazonensis, L. braziliensis)

No specific in vitro or non-human in vivo studies on the leishmanicidal efficacy of 2-ethyl-3-hydroxy-1,4-naphthalenedione against any Leishmania species, including L. amazonensis or L. braziliensis, could be located in the reviewed literature. Research into naphthoquinones as leishmanicidal agents has concentrated on other natural and synthetic derivatives.

Trypanocidal Efficacy Against Trypanosoma cruzi

Derivatives of 1,4-naphthalenedione have been a subject of investigation for their potential therapeutic effects against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has focused on synthetic derivatives, particularly those with substitutions at the C-2 and C-3 positions of the naphthoquinone scaffold.

A series of 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netnih.gov-naphthoquinones demonstrated significant trypanocidal activity. nih.gov In one study, a specific derivative, referred to as Compound 2, exhibited greater efficacy against trypomastigotes of different T. cruzi discrete type units (DTUs) than the conventional drug benznidazole (B1666585) (Bz). nih.gov This compound was also effective against the intracellular amastigote form of the parasite and showed a high selectivity index. nih.gov The mechanism of action for this derivative is believed to involve the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) which results in parasite death. nih.gov Ultrastructural analysis of parasites treated with this compound revealed alterations in intracellular compartments, suggesting that autophagy may be a potential mechanism of cell death. nih.gov

Further optimization studies on this class of compounds aimed to improve their activity by exploring the introduction of various electron-withdrawing and electron-releasing groups. nih.gov These studies confirmed that 1,4-naphthoquinone (B94277) derivatives are a promising class of compounds for the development of new treatments for Chagas disease, acting through mechanisms that may include the generation of ROS and inhibition of essential parasitic enzymes. nih.govresearchgate.net

Antibacterial and Antifungal Spectrum of Activity

Broad-Spectrum Antibacterial Effects Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,4-naphthalenedione have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. A study involving a series of synthesized 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netnih.gov-naphthoquinones revealed activity primarily against Gram-negative strains. nih.gov Ten compounds from this series demonstrated minimal inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL against bacteria such as Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853 and ATCC 15442). nih.gov

Other studies have explored different derivatives, such as 2-alkylamino-1,4-nahthoquinones and 2-hydroxy-1,4-naphthalenedione-1-oximes, which also exhibit antimicrobial properties. researchgate.netresearchgate.net The antibacterial action of naphthoquinones is often attributed to their ability to generate reactive oxygen species, which can lead to apoptotic cell death in bacteria. researchgate.net Research has also shown that the presence of a naphthoquinone moiety can enhance antibacterial effects, for instance against Bacillus cereus. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 9j | P. aeruginosa ATCC 15442 | 4 |

| Various Derivatives | Gram-Negative Strains | 4-64 |

Inhibition of Bacterial Biofilm Formation

Beyond direct antibacterial effects, 1,4-naphthalenedione derivatives have been investigated for their capacity to inhibit the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that confers resistance to antibiotics.

Certain 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netnih.gov-naphthoquinone derivatives have been identified as potent anti-biofilm molecules. nih.gov When used at sub-MIC concentrations, specific compounds were shown to effectively inhibit biofilm formation by P. aeruginosa ATCC 15442. For example, one derivative inhibited biofilm formation by up to 63.4%, a more favorable profile than the antibiotic ciprofloxacin. nih.gov Other derivatives from the same series also demonstrated the ability to reduce mature biofilms of this bacterium. nih.gov

The core compound, 1,4-naphthoquinone, has also been shown to suppress biofilm formation by 63.25% in Chromobacterium violaceum at sub-MIC levels. nih.gov In another study, a combination of 1,4-naphthoquinone and tryptophan was found to significantly inhibit biofilm formation by the nosocomial pathogen Staphylococcus aureus. nih.gov The mechanism for this enhanced activity was linked to the attenuation of cell surface hydrophobicity, which is crucial for the initial stages of biofilm development. nih.gov This combination could also disintegrate pre-existing biofilms by approximately 70% without exhibiting direct antimicrobial activity at the tested concentrations. nih.gov

| Compound/Combination | Bacterial Strain | Percentage of Biofilm Inhibition | Reference |

|---|---|---|---|

| Derivative 9j | P. aeruginosa ATCC 15442 | up to 63.4% | nih.gov |

| 1,4-Naphthoquinone | C. violaceum | 63.25% | nih.gov |

| 1,4-Naphthoquinone + Tryptophan | S. aureus | Significant Inhibition | nih.gov |

Antifungal Properties of Derivatives

The antifungal potential of 1,4-naphthalenedione derivatives has been demonstrated against various fungal pathogens. Studies on 2-hydroxy-1,4-naphthalenedione-l-oximes have indicated that these compounds tend to exhibit higher antifungal activity than antibacterial activity. researchgate.net

Synthetic derivatives have shown particular promise. For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) and 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) displayed potent antifungal activity against clinically relevant fungi, including Candida species and Cryptococcus neoformans. mdpi.comnih.gov In one study, 2-MNQ showed MIC values ranging from 3.12 to 12.5 µg/mL against Cryptococcus spp. mdpi.com Furthermore, a synergistic interaction was observed when 2-MNQ was combined with the conventional antifungal drug amphotericin B, significantly reducing the MIC of the latter. mdpi.com Other research has indicated that 2-acyl-1,4-benzohydroquinone derivatives displayed more potent antifungal properties compared to their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com The mechanism of action for some of these derivatives is thought to involve the disruption of fungal membrane permeability. nih.gov

Investigational Anticancer Activities (excluding human trials)

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HT-29, SW480, HepG2, MCF-7, HL-60)

A significant body of research has focused on the cytotoxic effects of 1,4-naphthalenedione derivatives against a variety of human cancer cell lines in vitro. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, with their efficacy often linked to the specific substitutions on the naphthoquinone ring.

Derivatives of 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone) have been synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds exhibited significant toxicity against cell lines including MCF-7 (breast cancer). The structure-activity relationship analysis revealed that hydroxyl groups at the C-2 and C-5 positions played an important role in the observed cytotoxicity. nih.gov Other studies have isolated and evaluated various naphthoquinone analogues, including heterodimers, which showed cytotoxic activity with IC50 values ranging between 1 and 20 µM against melanoma (MDA-MB-435) and breast cancer (MDA-MB-231) cell lines. nih.gov The cytotoxic mechanism of naphthoquinones is often attributed to the generation of reactive oxygen species, which can damage DNA and essential proteins within cancer cells. nih.gov Research has also documented the antiproliferative activity of certain compounds against colon cancer cell lines such as HT-29. researchgate.net

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 7-Methyljuglone Derivative (Compound 19) | HeLa | Cervical | 5.3 | nih.gov |

| 7-Methyljuglone Derivative (Compound 5) | MCF-7 | Breast | >50 | nih.gov |

| Naphthoquinone Heterodimer (Compound 9) | MDA-MB-231 | Breast | ~2-5 | nih.gov |

| Naphthoquinone Monomers | MDA-MB-435 | Melanoma | ~1-10 | nih.gov |

Modulation of Cellular Mechanisms (e.g., induction of apoptosis, cell cycle arrest, inhibition of cell proliferation)

Derivatives of 1,4-naphthalenedione have demonstrated significant effects on key cellular processes involved in cancer progression, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and halting of the cell division cycle.

Studies on various synthetic derivatives have shown potent antiproliferative and cytotoxic activity against several cancer cell lines. For instance, two novel 1,4-naphthoquinone derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ), were found to significantly inhibit the viability of human gastric cancer cells. nih.gov Similarly, (2-chloroethylthio)-1,4-naphthoquinone hybrids showed high activity in prostate cancer cell lines. mdpi.com Other derivatives, such as those in the 2-phenylamino-3-acyl-1,4-naphtoquinones series, have also been evaluated for their antiproliferative effects. mdpi.com

The induction of apoptosis is a primary mechanism by which these compounds exert their anticancer effects. Research indicates that derivatives can trigger apoptosis through the mitochondrial pathway. nih.gov For example, BQ and OQ were observed to induce apoptosis in AGS gastric cancer cells. nih.gov This pro-apoptotic activity is often mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov In human hepatoma Hep3B cells, synthetic 1,4-naphthoquinone derivatives also induced apoptosis, an effect that was blocked by a ROS scavenger, confirming the role of oxidative stress in the cell death process. nih.gov

In addition to inducing apoptosis, these compounds can cause cell cycle arrest. Bis-naphthoquinone compounds, which are hybrids of lawsone (2-hydroxy-1,4-naphthoquinone), prompted cell cycle arrest at the G1/S and G2/M phases in prostate cancer cells. nih.gov Likewise, the derivatives BQ and OQ were found to cause cell cycle arrest at the G2/M phase in gastric cancer cells. nih.gov

| Naphthoquinone Derivative Class | Cellular Mechanism | Affected Cancer Cell Line(s) | Key Findings |

|---|---|---|---|

| Sulfinyl-1,4-naphthoquinones (BQ, OQ) | Apoptosis, Cell Cycle Arrest (G2/M) | Gastric Cancer (AGS) | Inhibited viability and induced apoptosis via the mitochondrial pathway. nih.gov |

| (2-chloroethylthio)-1,4-naphthoquinones | Apoptosis | Prostate Cancer | Highly active at nanomolar concentrations, inducing caspase-dependent apoptosis. mdpi.com |

| Bis-naphthoquinones (Lawsone hybrids) | Cell Cycle Arrest (G1/S, G2/M) | Prostate Cancer (DU145, PC3) | Promoted cell cycle arrest and inhibited cell viability. nih.gov |

| Butylsulfinyl- & Octylsulfinyl-1,4-naphthoquinones | Apoptosis | Hepatocellular Carcinoma (Hep3B) | Decreased cell viability and induced apoptosis through ROS accumulation. nih.gov |

Interaction with Intracellular Molecular Targets Implicated in Oncogenesis

The anticancer activities of 1,4-naphthalenedione derivatives are linked to their ability to modulate specific intracellular signaling pathways and molecular targets critical for cancer cell survival and proliferation.

A key mechanism involves the regulation of signaling cascades such as the MAPK (mitogen-activated protein kinase) and Akt pathways. In gastric cancer cells, 1,4-naphthoquinone derivatives were shown to induce apoptosis by upregulating the protein expression of p38 and JNK (members of the MAPK family) while downregulating ERK and STAT3 levels. nih.gov Similar results were observed in human hepatoma cells, where derivatives activated p38 and JNK phosphorylation and decreased the phosphorylation of ERK, Akt, and STAT3. nih.gov These effects are often mediated by an increase in intracellular reactive oxygen species (ROS). nih.govnih.gov

The STAT3 signaling pathway, which plays a crucial role in tumor cell proliferation and survival, appears to be a consistent target. The downregulation of STAT3 phosphorylation by 1,4-naphthoquinone derivatives contributes to their pro-apoptotic effects. nih.govnih.gov Furthermore, the mTOR (mammalian target of rapamycin) protein, a central regulator of tumor metabolism, has been identified as a potential target. mdpi.com Molecular docking studies suggest a high affinity between certain 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives and mTOR, indicating a potential inhibitory effect. mdpi.com

These compounds also interact with proteins that regulate apoptosis directly, such as the Bcl-2 family. mdpi.com The process of apoptosis is controlled by a balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. nih.gov The activation of executioner caspases, such as caspase-3, is a critical step in carrying out the apoptotic process. mdpi.com Studies on related compounds show that they can induce apoptosis in a caspase-dependent manner. mdpi.com

| Molecular Target | Effect of Naphthoquinone Derivatives | Signaling Pathway | Reference |

|---|---|---|---|

| STAT3 | Downregulation / Decreased Phosphorylation | STAT3 Signaling | nih.govnih.gov |

| p38 / JNK | Upregulation / Increased Phosphorylation | MAPK Signaling | nih.govnih.gov |

| Akt / ERK | Downregulation / Decreased Phosphorylation | PI3K/Akt & MAPK Signaling | nih.govnih.gov |

| mTOR | Inhibition (Predicted) | mTOR Signaling | mdpi.com |

| Caspases | Activation | Apoptosis Pathway | mdpi.commdpi.com |

Other Investigational Biological Properties

Antiplatelet Mechanisms and Potentials

Derivatives of 1,4-naphthalenedione have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. The natural compound lawsone (2-hydroxy-1,4-naphthoquinone) itself exhibits antiplatelet activity, which has been enhanced through chemical modification. nih.gov

Research into thio-derivatives of lawsone has shown that the introduction of a thiophenyl moiety can enhance antiplatelet effects. nih.gov One such derivative, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, was identified as a particularly potent inhibitor of platelet aggregation induced by both TRAP-6 and collagen, with IC₅₀ values of 15.03 µM and 5.58 µM, respectively. nih.gov

The mechanism of antiplatelet action has been explored for different derivatives. Some 2,3-disubstituted 1,4-naphthoquinones have shown significant antiplatelet activity, with one compound, 2-acetamido-3-chloro-1,4-naphthoquinone, found to directly inhibit the enzyme cytosolic phospholipase A(2) (cPLA₂) in platelets. nih.gov More recently, derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have been identified as dual inhibitors of platelet aggregation and cancer cell proliferation by targeting and inhibiting protein disulfide isomerase (PDI), an enzyme on the platelet surface. acs.orgresearchgate.net

| Naphthoquinone Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|

| Thio-derivatives of Lawsone | Inhibition of platelet aggregation (collagen and TRAP-6 induced). nih.gov | A bromo-substituted derivative was the most potent, with an IC₅₀ of 5.58 µM against collagen-induced aggregation. nih.gov |

| 2,3-disubstituted 1,4-naphthoquinones | Direct inhibition of cytosolic phospholipase A(2) (cPLA₂). nih.gov | Identified a specific derivative that acts on cPLA₂. nih.gov |

| Juglone (5-hydroxy-1,4-naphthoquinone) Derivatives | Inhibition of Protein Disulfide Isomerase (PDI). acs.org | Acts as dual antiplatelet and anticancer agents by interrupting platelet-cancer interplay. acs.orgresearchgate.net |

Insecticidal/Larvicidal Potential (e.g., against Aedes aegypti)

The 1,4-naphthalenedione framework is found in compounds with notable insecticidal and larvicidal properties, particularly against mosquito species like Aedes aegypti, the vector for diseases such as dengue, Zika, and yellow fever. nih.govusda.gov

Studies have been conducted to determine the larvicidal activity of 2-hydroxy-1,4-naphthalenedione (lawsone) and its analogs against the 4th-stage larvae of Aedes aegypti. nih.gov In one study, 2-hydroxy-1,4-naphthalenedione demonstrated a median lethal concentration (LC₅₀) of 10.76 µg/ml against Aedes aegypti larvae. nih.gov

Structure-activity relationship studies have aimed to optimize the larvicidal potency of this chemical class. nih.gov Research indicates that the substituent at the C-2 position of the naphthoquinone ring is crucial for determining activity. usda.govresearchgate.net While 2-hydroxy and 2-methoxy groups confer some activity, they were found to be less effective than derivatives with a chlorine substituent at the C-2 position. usda.govnih.gov Nonetheless, the potential of naturally occurring 1,4-naphthalenedione analogs as mosquito larvicidal agents is recognized. nih.gov

| Compound | Target Species | LC₅₀ Value (µg/ml) | Reference |

|---|---|---|---|

| 2-hydroxy-1,4-naphthalenedione | Aedes aegypti (larvae) | 10.76 | nih.gov |

| 2-bromo-1,4-naphthalenedione | Aedes aegypti (larvae) | 1.19 | nih.gov |

| 5-hydroxy-1,4-naphthalenedione | Aedes aegypti (larvae) | 1.72 | nih.gov |

| 2-methyl-1,4-naphthalenedione | Aedes aegypti (larvae) | 9.12 | nih.gov |

| 2-methoxy-1,4-naphthalenedione | Aedes aegypti (larvae) | 12.50 | nih.gov |

Herbicidal Properties

Certain 2-hydroxy-3-alkyl-1,4-naphthoquinones, a class that includes 2-ethyl-3-hydroxy-1,4-naphthalenedione, are known to possess herbicidal properties. researchgate.netnih.gov The primary mode of action for this herbicidal activity is the inhibition of photosystem II (PSII) in plants. researchgate.net

The effectiveness of these compounds as herbicides is influenced by the length of the alkyl chain at the C-3 position. Research correlating herbicidal activity with the octanol/water partition coefficient (Log K o/w) found that optimal herbicidal activity was achieved with a hexyl group at this position. researchgate.net This differs from the optimal chain length for in vitro activity (inhibition of PSII), which was longer (nonyl to dodecyl homologues). researchgate.net This suggests that factors such as uptake and translocation within the plant are critical for whole-plant herbicidal efficacy.

Investigations into other potential modes of action for representative compounds from this class found no significant activity on photosystem I or mitochondrial complex I, nor did they generate toxic oxygen radicals through redox cycling. researchgate.net A related compound, 2-Chloro-3-hydroxy-1,4-naphthoquinone, is a known environmental transformation product of the herbicide Quinoclamine, further linking this chemical scaffold to herbicidal action. nih.gov

Mechanistic Insights and Molecular Interactions

Computational Docking and Molecular Dynamics Simulations

While specific computational docking and molecular dynamics simulation studies for 2-ethyl-3-hydroxy-1,4-naphthalenedione with cyclooxygenase (COX) enzymes or the human estrogen receptor alpha (hERα) are not extensively detailed in the available literature, research on closely related 1,4-naphthoquinone (B94277) derivatives provides valuable insights into the potential binding behaviors of this compound class. mdpi.comnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Computational studies on various 1,4-naphthoquinone derivatives have predicted their binding affinities to a range of protein targets. For instance, docking studies of different derivatives have been performed against enzymes like polo-like kinase 1, neuraminidase, and receptors such as the P2X7 purinergic receptor. nih.gov These studies help in understanding how substituents on the naphthoquinone ring influence binding energy and interaction with protein active sites.

For example, molecular docking of certain 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) has shown varying binding energies, indicating that the specific substitutions play a crucial role in receptor affinity. nih.gov Similarly, studies on flavones as COX-2 inhibitors reveal that these compounds can fit into the enzyme's active site, with interactions supported by hydrogen bonding and hydrophobic contacts. japer.in Although not specific to 2-ethyl-3-hydroxy-1,4-naphthalenedione, these findings suggest that it could also exhibit significant binding affinity to relevant biological targets.

Table 1: Predicted Binding Affinities of Selected Naphthoquinone Derivatives with Various Receptors (Note: Data is for related compounds, not 2-ethyl-3-hydroxy-1,4-naphthalenedione)

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Naphthoquinone-thymidine hybrid (Compound 5) | BCL-2 | -7.9 | mdpi.com |

| Naphthoquinone-thymidine hybrid (Compound 6) | BCL-2 | -7.6 | mdpi.com |

| Naphthoquinone-thymidine hybrid (Compound 7) | BCL-2 | -7.5 | mdpi.com |

| 3-methoxy flavone derivative (Cii) | ER-α | -10.14 | nih.gov |

Molecular dynamics (MD) simulations are employed to assess the stability of the complex formed between a ligand and its target protein. nih.gov For naphthoquinone sulfonamide derivatives complexed with the P2X7 receptor, MD simulations have shown that the complexes remain stable throughout the simulation period. nih.gov The analysis of root-mean-square deviation (RMSD) values in such studies indicates that the ligand-protein complexes maintain a stable conformation, suggesting a durable interaction. nih.gov This stability is crucial for the sustained biological activity of the compound.

The efficacy of a ligand's binding is determined by its interactions with specific amino acid residues within the target's binding pocket. For various 1,4-naphthoquinone derivatives, computational studies have identified these key interactions. For instance, the 1,4-naphthoquinone moiety commonly engages in hydrophobic interactions with residues such as Phenylalanine, Valine, and Methionine. nih.gov Hydrogen bonds often form between the carbonyl or hydroxyl groups of the naphthoquinone and polar residues like Tyrosine, Serine, or Arginine in the active site. nih.govjaper.in In the case of COX-2, key interactions for inhibitor binding often involve residues like Tyr385, Arg120, and Ser530. japer.in

Biochemical Pathway Modulation (non-human systems)

The 1,4-naphthoquinone scaffold is a key player in various biochemical pathways, primarily due to its ability to participate in redox reactions.

Naphthoquinones are well-known for their redox cycling capabilities. mdpi.comnih.gov This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone, followed by its re-oxidation by molecular oxygen. mdpi.com This cycle can be catalyzed by various flavoenzymes, such as NADPH-cytochrome P-450 reductase. nih.gov The quinone/hydroquinone interchange is fundamental to the biological activities of many natural naphthoquinones. nih.gov The electrochemical properties of 2-hydroxy-1,4-naphthoquinone (B1674593) show that it undergoes reduction processes involving self-protonation reactions. researchgate.net Studies on lawsone (2-hydroxy-1,4-naphthoquinone) have demonstrated that it undergoes redox cycling in the presence of systems like hypoxanthine/xanthine oxidase. researchgate.net This redox activity is a central mechanism through which naphthoquinones exert their biological effects.

A direct consequence of the redox cycling of naphthoquinones is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comnih.govmdpi.com The formation of these species can lead to oxidative stress within cells. nih.gov This induction of cytotoxic ROS is a potential mechanism of action for the anticancer properties observed in some 1,4-naphthoquinone derivatives. mdpi.com In non-human systems, certain synthetic 1,4-naphthoquinones have been shown to hinder the production of ROS in neuronal cells and macrophages, thereby modulating the cellular redox status. nih.gov This can involve the stimulation of antioxidant enzymes or the inhibition of ROS-generating enzymes like NADPH oxidase. nih.gov A study on 2-hydroxy-3-alkyl-1,4-naphthoquinones, including the ethyl derivative, found that these compounds can cause hemolysis and renal damage in rats, effects often associated with oxidative damage. nih.gov

Interference with Electron Transport and Oxidative Phosphorylation

The metabolic pathway of oxidative phosphorylation is crucial for cellular energy production, involving a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain (ETC). wikipedia.orgkhanacademy.org Naphthoquinones, a class of compounds including 2-ethyl-3-hydroxy-1,4-naphthalenedione, are recognized for their potential to interfere with this process. Their biological activities are often linked to their redox properties and their ability to generate reactive oxygen species. researchgate.net

Research on analogous compounds provides a model for understanding the mechanism of action. Specifically, studies on 2-hydroxy-3-undecyl-1,4-naphthoquinone, a long-chain alkyl derivative, demonstrate potent inhibition of mitochondrial respiration. nih.gov This inhibition occurs within the cytochrome b-c1 region (Complex III) of the electron transport chain. nih.gov The mechanism involves preventing the reduction of cytochrome c1 by succinate (B1194679), a key step in the electron flow. nih.gov While it doesn't block the oxidation of cytochrome c1, it does inhibit the oxidation of cytochrome b. nih.gov This targeted disruption of the ETC uncouples it from ATP synthesis, thereby interfering with oxidative phosphorylation. The quinone binding site is suggested to be located on the cytoplasmic side of the inner mitochondrial membrane, in proximity to the Rieske iron-sulfur protein. nih.gov

The inhibitory activity of these quinone analogues is significant, with apparent inhibition constants (Ki) in the nanomolar range, highlighting their potency. nih.gov The table below summarizes findings for a related inhibitor, demonstrating the typical effects observed for this class of compounds on mitochondrial components.

| Parameter | Observation for 2-hydroxy-3-alkyl-1,4-naphthoquinone Analogue |

| Target Site | Cytochrome b-c1 region (Complex III) of the electron transport chain nih.gov |

| Effect on Cytochrome c1 | Prevents reduction by succinate, but not oxidation by oxygen nih.gov |

| Effect on Cytochrome b | Prevents oxidation, but not reduction by succinate nih.gov |

| Apparent Ki | 2.5 X 10-7 M nih.gov |

This interactive table presents data for the analogue 2-hydroxy-3-undecyl-1,4-naphthoquinone, which serves as a model for the ethyl-substituted compound.

Photochemical Reactivity and Related Mechanistic Studies

The 1,4-naphthoquinone scaffold is known for its photochemical reactivity. mdpi.com Mechanistic studies on the closely related compound lawsone (2-hydroxy-1,4-naphthoquinone) provide critical insights into the potential photochemical behavior of 2-ethyl-3-hydroxy-1,4-naphthalenedione. When subjected to UV photolysis in the presence of hydrogen peroxide, hydroxy naphthoquinones undergo oxidation primarily initiated by hydroxyl radicals (●OH). tandfonline.com

Pulse radiolysis experiments have been employed to study the transient intermediates formed during these reactions. For lawsone, the reaction with ●OH leads to the formation of a hydroxycyclohexadienyl-type radical as the initial intermediate. tandfonline.com This transient species exhibits a characteristic absorption maximum around 380 nm. tandfonline.com The reaction proceeds rapidly, with a bimolecular rate constant calculated to be 5.5 × 109 dm3 mol−1 s−1. tandfonline.com Subsequent reactions of this radical intermediate can lead to the formation of mono- and di-hydroxylated derivatives, and potentially dimerization products. tandfonline.com

These findings suggest that 2-ethyl-3-hydroxy-1,4-naphthalenedione would likely follow a similar photochemical pathway, reacting readily with photochemically generated radicals. The ethyl group at the 2-position may influence the reaction kinetics and the specific nature of the final products.

| Parameter | Value for Lawsone (2-hydroxy-1,4-naphthoquinone) |

| Reacting Species | Hydroxyl Radical (●OH) tandfonline.com |

| Initial Intermediate | Hydroxycyclohexadienyl-type radical tandfonline.com |

| Transient Absorption Maximum | 380 nm tandfonline.com |

| Bimolecular Rate Constant (k2) | 5.5 × 109 dm3 mol−1 s−1 tandfonline.com |

This interactive table summarizes kinetic and spectral data from mechanistic studies on lawsone, a parent compound to 2-ethyl-3-hydroxy-1,4-naphthalenedione.

Tautomeric Equilibrium Investigations within the Naphthoquinone Scaffold

The 2-hydroxy-1,4-naphthoquinone scaffold, which forms the core of 2-ethyl-3-hydroxy-1,4-naphthalenedione, can exist in different tautomeric forms. This keto-enol tautomerism is a critical aspect of its chemical behavior. The equilibrium involves the migration of a proton between the hydroxyl group and one of the carbonyl oxygen atoms.

Studies on related structures, such as 2-hydroxy-4-naphthoquinone-1-oxime derivatives, have successfully separated and characterized distinct tautomers. ias.ac.in These studies reveal an equilibrium between a 'para' tautomer (2-hydroxy-1,4-naphthoquinone form) and an 'ortho' tautomer (4-hydroxy-1,2-naphthoquinone form). ias.ac.in This equilibrium is sensitive to environmental factors, including the pH and polarity of the solvent. ias.ac.in For instance, increasing the pH of the mobile phase in liquid chromatography can manipulate the equilibrium and allow for the separation of the tautomers. ias.ac.in

Computational studies using Density Functional Theory (DFT) have further elucidated the factors governing this equilibrium. ias.ac.inresearchgate.net A key stabilizing factor for the 2-hydroxy-1,4-naphthoquinone tautomer is the formation of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the adjacent carbonyl oxygen at the 1-position. ias.ac.in This interaction makes the 2-hydroxy tautomer more stable than other potential forms. ias.ac.in In 2-ethyl-3-hydroxy-1,4-naphthalenedione, a similar intramolecular hydrogen bond would exist between the 3-hydroxy group and the adjacent carbonyl oxygen at the 4-position, suggesting the 3-hydroxy-1,4-naphthalenedione form would be the predominant tautomer.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of 1,4-naphthalenedione derivatives is intricately linked to their structural architecture. Modifications to the core structure, such as altering alkyl substituents, introducing halogens, or substituting hydroxyl and thiophenyl groups, can significantly modulate their therapeutic potential.

Influence of Alkyl Chain Length and Branching on Efficacy

The nature of the alkyl substituent at the 3-position of the 2-hydroxy-1,4-naphthoquinone (B1674593) scaffold plays a pivotal role in determining biological activity. Studies on atovaquone (B601224) analogues, which are alkyl-substituted 2-hydroxy-naphthoquinone derivatives, have established a clear correlation between the size and structure of the alkyl chain and their antimalarial efficacy. jst.go.jp

Elongating the linear alkyl side chain has been shown to increase antimalarial activity. jst.go.jp For instance, the transition from a methyl-substituted group, which demonstrated no significant bioactivity, to a longer n-propyl group, and further to an n-butyl group, resulted in a progressive enhancement of efficacy. jst.go.jp The derivative with a butylaminomethyl group at the 3-position displayed the strongest antimalarial activity among a series of tested compounds. jst.go.jp

Furthermore, branching within the alkyl chain significantly influences the activity profile. A derivative featuring a nine-carbon isoalkyl group (citral part) exhibited noteworthy antimalarial activity, underscoring the importance of substituent size and branching in enhancing the inhibitory action against the cytochrome bc1 complex. jst.go.jp This suggests that both the length and the steric configuration of the alkyl chain are critical determinants for potent biological activity.

Table 1: Effect of Alkyl Chain Modification on Antimalarial Activity

| Compound | Alkyl Substituent at C3 | Observed Antimalarial Activity | Reference |

|---|---|---|---|

| Derivative 1 | Methyl | Inactive | jst.go.jp |

| Derivative 2 | n-Propyl | Inactive | jst.go.jp |

| Derivative 3 | n-Butylaminomethyl | Most potent activity (IC50 = 0.77 µg/mL) | jst.go.jp |

| Derivative 4 | Nine-carbon isoalkyl (citral) | Significantly good activity | jst.go.jp |

Effects of Halogenation on Target Activity

The introduction of halogen atoms onto the 1,4-naphthalenedione framework has been demonstrated to be a viable strategy for enhancing antifungal properties. researchgate.netsciforum.net Structure-activity relationship studies have shown that the presence of a chlorine atom at the 3-position is particularly crucial for potent antifungal activity. researchgate.netsciforum.net

For example, 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited extremely potent activity against C. albicans, with a minimum inhibitory concentration (MIC) significantly lower than the standard antifungal drug clotrimazole. sciforum.net In contrast, replacing the hydrogen at the 2-position with a bulkier group led to a considerable decrease in antifungal activity. sciforum.net

Comparative studies have also indicated that chloro derivatives are often slightly more active than their bromo counterparts against various microorganisms. researchgate.net Specifically, compounds like 2-bromo-5-hydroxy-1,4-naphthoquinone and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone have shown strong inhibitory effects. researchgate.net

Table 2: Antifungal Activity of Halogenated 1,4-Naphthoquinone (B94277) Derivatives against C. albicans

| Compound | MIC (μg/mL) vs C. albicans ATCC10231 | MIC (μg/mL) vs C. albicans 955 (drug-resistant) | Reference |

|---|---|---|---|

| 2-hydroxy-3-chloro-1,4-naphthoquinone | 1 | 0.25 | sciforum.net |

| Clotrimazole (Reference Drug) | 8 | 16 | sciforum.net |

Role of Hydroxyl and Thiophenyl Moieties in Modulating Activity

The hydroxyl group at the 2-position is a characteristic feature of lawsone and its derivatives, contributing significantly to their biological activities and chemical properties. redalyc.org This hydroxyl group, along with the carbonyls of the quinone ring, can act as an anchor, facilitating interaction with biological targets or surfaces like titanium dioxide. mdpi.com

The introduction of a thiophenyl moiety at the 3-position has been shown to enhance the antiplatelet activity of 2-hydroxy-1,4-naphthoquinone derivatives. frontiersin.orgnih.gov The nature and position of substituents on this appended phenyl ring further modulate the compound's efficacy. frontiersin.orgnih.gov For instance, the derivative 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as the most potent antiplatelet agent in a synthesized series, exhibiting low IC50 values for inhibiting platelet aggregation induced by both TRAP-6 and collagen. frontiersin.orgnih.gov This highlights the synergistic effect of the thiophenyl group and its specific substitution pattern in enhancing biological activity. frontiersin.orgnih.gov

Table 3: Antiplatelet Activity of Thiophenyl Derivatives of 2-Hydroxy-1,4-Naphthoquinone

| Compound | Substituent on Thiophenyl Ring | IC50 (μM) - TRAP-6 Induced Aggregation | IC50 (μM) - Collagen Induced Aggregation | Reference |

|---|---|---|---|---|

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 4-Bromo | 15.03 ± 1.52 | 5.58 ± 1.01 | frontiersin.orgnih.gov |

| 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 2-Bromo | - | - | frontiersin.org |

| 2-((4-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 4-Fluoro | - | - | frontiersin.org |

| 2-((2-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 2-Fluoro | - | - | frontiersin.org |

Data for some compounds was not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies serve as a powerful computational tool to build predictive models that correlate the structural features of compounds with their biological activities. researchgate.net For 1,4-naphthalenedione derivatives, both 2D and 3D-QSAR approaches have been employed to understand the physicochemical properties governing their efficacy.

Application of 2D-QSAR and 3D-QSAR (CoMFA) Approaches

Various QSAR models have been developed for naphthoquinone derivatives to elucidate the structural requirements for their biological activities, such as Topoisomerase I inhibition. nih.gov These studies utilize techniques like Group-based QSAR (GQSAR), which combines conventional 2D and 3D-QSAR methods. nih.gov

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze series of derivatives. researchgate.net These models create a three-dimensional grid around the aligned molecules and calculate steric and electrostatic fields, which are then correlated with biological activity. Such models have been successfully established for various biological targets, yielding robust and reliable predictions. researchgate.net

Correlation of Electronic Structure with Biological Potency

The biological activity of naphthoquinones is fundamentally linked to their electronic properties, specifically their oxidation-reduction and acid-base characteristics. redalyc.orgresearchgate.net These properties can be finely tuned by modifying the substituents attached to the 1,4-naphthoquinone ring. researchgate.net

Theoretical studies have been conducted to establish a relationship between the electronic structure of 2-hydroxy-1,4-naphthoquinone derivatives and their activity. researchgate.net By calculating the electronic structure of the molecules, it is possible to identify electronic properties that are critical for their interaction with biological receptors. This understanding allows for the rational design of new derivatives with enhanced potency. researchgate.net The ability of the quinone moiety to accept electrons to form reactive radical anions is a key aspect of their mechanism of action. redalyc.org

Relationship Between Molecular Lipophilicity and Bioactivity

The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. In the context of 1,4-naphthoquinone derivatives, including 2-ethyl-3-hydroxy-1,4-naphthalenedione, the degree of lipophilicity plays a pivotal role in their biological activity, influencing their ability to cross cell membranes and interact with intracellular targets. Research into the structure-activity relationships (SAR) of this class of compounds has consistently highlighted a strong correlation between their lipophilic character and their bioactivity, particularly their anticancer effects.

A systematic investigation into the impact of hydrophobicity on the anticancer activity of 1,4-naphthoquinone derivatives involved the synthesis and evaluation of a series of compounds with 2-O-alkyl and 3-C-alkyl substitutions. mdpi.comnih.govnih.gov This research demonstrated that increasing the lipophilicity of the substituent can significantly enhance cytotoxic activity against various human cancer cell lines. For instance, the introduction of a lipophilic farnesyl group at the 3-position of the 2-hydroxy-1,4-naphthoquinone scaffold resulted in the most potent compound within the tested series. mdpi.comnih.govnih.gov

The study revealed that the anticancer activity of these derivatives generally increased with the chain length of terpenyl substituents, which augment the molecule's lipophilicity. However, this correlation was not observed with long-chain alkyl groups, suggesting an optimal range of lipophilicity for maximum bioactivity. mdpi.com This indicates that while increased lipophilicity can improve membrane permeability and cellular uptake, excessively high lipophilicity might lead to poor solubility in aqueous biological fluids or non-specific binding to lipids, ultimately reducing the compound's efficacy.

The following table presents data from a study on 3-C-substituted lawsone derivatives, illustrating the relationship between the nature of the alkyl/terpenyl substituent and the cytotoxic activity (IC50) against the HT-29 human colon cancer cell line. While specific logP values were not provided in this particular study, the trend in activity can be correlated with the increasing lipophilicity of the substituent.

Further quantitative structure-activity relationship (QSAR) studies on O-acyl and O-alkyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have provided more concrete evidence for the role of lipophilicity. In a study investigating the herbicidal activity of these compounds, a strong influence of lipophilicity was observed, with the data fitting a logP-dependent quadratic mathematical model. This suggests that there is an optimal lipophilicity (logP value) for biological activity, beyond which the activity decreases. This parabolic relationship is a common observation in SAR studies, where both very low and very high lipophilicity can be detrimental to the biological effect of a compound.

The table below, derived from a study on the herbicidal activity of 2-O-alkyl lawsone derivatives, demonstrates this quadratic relationship between the calculated logP (ClogP) and the inhibition of wheat coleoptile growth.

Theoretical Investigations and Advanced Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- at the atomic level. These methods model the electronic behavior of the molecule to predict its geometry, stability, and spectroscopic profile.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593), DFT calculations are instrumental in determining the most stable tautomeric forms and the influence of substituents on the molecular geometry. For instance, studies on the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone), have shown that the syn-hydroxyl tautomer is the most stable form. This stability is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.

| Parameter | Description | Relevance to 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP is a commonly used functional for organic molecules, providing a good balance between accuracy and computational cost. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. | 6-311++G(d,p) is a flexible basis set that can accurately describe the electronic distribution in molecules like 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-. |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and reactivity. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of the molecule. | These values can be used to predict the relative stability of different isomers and conformers. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and simulate their electronic absorption spectra (UV-Vis). For 1,4-naphthoquinone (B94277) derivatives, TD-DFT calculations can predict the transition energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. scielo.br

These calculations help in assigning the observed spectral features to specific electronic transitions, such as n → π* and π → π* transitions, which are characteristic of the naphthoquinone chromophore. The position and intensity of these bands are sensitive to the substitution pattern on the naphthoquinone ring. The presence of the electron-donating hydroxyl and ethyl groups in 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,4-naphthoquinone.

| Parameter | Description | Relevance to 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- |

| Excitation Energies | The energy difference between the ground state and various excited states. | Correlate with the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. |

| Oscillator Strengths | A measure of the probability of an electronic transition. | Relate to the intensity of the absorption bands. |

| Solvent Effects | The influence of the solvent on the electronic transitions. | Can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. |

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule and between molecules. For 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-, NBO analysis can provide insights into the nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. scielo.br

NBO analysis can quantify the stabilization energy associated with this interaction, arising from the delocalization of the lone pair of electrons from the carbonyl oxygen into the antibonding orbital of the O-H bond. Furthermore, in the context of ligand-protein interactions, NBO analysis can be used to characterize the nature and strength of hydrogen bonds, van der Waals forces, and other non-covalent interactions between the naphthoquinone derivative and amino acid residues in the active site of a protein.

| NBO Parameter | Description | Significance for 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- |

| Natural Charges | The charge distribution on each atom in the molecule. | Helps to identify electrophilic and nucleophilic sites, which are important for reactivity. |

| Donor-Acceptor Interactions | The interactions between filled (donor) and empty (acceptor) orbitals. | Quantifies the strength of intramolecular and intermolecular interactions, such as hydrogen bonds. |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Provides information about the bonding characteristics of the atoms in the molecule. |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- and its interactions with biological macromolecules, providing insights that are complementary to static quantum chemical calculations.

Force Field-Based Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the binding free energy of a ligand to a protein. These methods combine molecular mechanics energy calculations with continuum solvation models to provide a computationally efficient alternative to more rigorous alchemical free energy calculations.

In the context of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-, MM-PBSA and MM-GBSA can be used to predict its binding affinity to a target protein. An in silico study involving the cyclooxygenase-2 (COX-2) enzyme utilized Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations to evaluate the binding of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-. researchgate.net The process typically involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a series of snapshots. The binding free energy is then calculated for each snapshot and averaged over the trajectory.

The binding free energy is calculated as the sum of the changes in molecular mechanics energy in the gas phase (ΔEMM), the solvation free energy (ΔGsolv), and the conformational entropy upon binding (-TΔS).

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM includes van der Waals and electrostatic interactions.

ΔGsolv is the sum of the polar and nonpolar contributions to solvation. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).

| Energy Component | Description | Contribution to Binding |

| ΔEvdW | Van der Waals energy | Favorable |

| ΔEelec | Electrostatic energy | Favorable or Unfavorable |

| ΔGpolar | Polar solvation energy | Unfavorable (desolvation penalty) |

| ΔGnonpolar | Nonpolar solvation energy | Favorable |

| -TΔS | Conformational entropy | Unfavorable |

Ligand-Protein Interaction Profiling and Hotspot Mapping

Understanding the specific interactions between 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- and its protein target is crucial for rational drug design. Molecular docking and molecular dynamics simulations are used to predict the binding mode of the ligand and to identify the key amino acid residues involved in the interaction.

Ligand-protein interaction profiling involves analyzing the trajectory from an MD simulation to identify stable hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. This information can be visualized in 2D or 3D diagrams, providing a detailed picture of the binding site.

Hotspot mapping is a computational technique used to identify regions within a protein's binding site that are major contributors to the binding free energy. This is often done by calculating the per-residue contribution to the binding energy. Identifying these "hotspots" can guide the optimization of the ligand structure to enhance its binding affinity and selectivity. For naphthoquinone derivatives, this could involve modifying substituents to better interact with key residues in the binding pocket of a target enzyme. For instance, molecular docking studies of various 1,4-naphthoquinone derivatives with proteins have identified key amino acid interactions that are crucial for their biological activity. mdpi.com

| Interaction Type | Description | Potential Role in Binding of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy- |

| Hydrogen Bonds | Formed between the hydroxyl and carbonyl groups of the ligand and polar residues in the protein. | Key for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Involving the naphthoquinone ring and the ethyl group with nonpolar residues. | Contribute to the overall binding affinity. |

| π-π Stacking | Interaction between the aromatic naphthoquinone ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. | Can significantly enhance binding affinity. |

| π-Cation Interactions | Between the electron-rich aromatic ring and positively charged residues like lysine (B10760008) or arginine. | Can provide additional stabilization of the complex. |

Computational Prediction of Pharmacological Target Interactions and Mechanisms

Theoretical investigations utilizing advanced computational chemistry have become instrumental in predicting the pharmacological targets and elucidating the potential mechanisms of action for novel chemical entities. In the case of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-, while direct comprehensive computational studies are not extensively documented in publicly available literature, predictions can be inferred from the wealth of research on the broader class of 1,4-naphthoquinone derivatives. These compounds are known to interact with a variety of biological targets, and their mechanisms of action are often multifaceted. nih.gov

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies on analogous compounds provide a framework for predicting the behavior of 2-ethyl-3-hydroxy-1,4-naphthalenedione. researchgate.net The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in redox cycling and to interact with numerous enzymes and proteins. mdpi.com

Predicted Molecular Interactions and Potential Targets

Molecular docking simulations performed on structurally similar 1,4-naphthoquinone derivatives have revealed potential interactions with several key protein targets. These studies often highlight the importance of the quinone moiety and its substituents in forming hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the active sites of target proteins. nih.govresearchgate.net

Based on the known biological activities of related compounds, several protein families are predicted as potential targets for 2-ethyl-3-hydroxy-1,4-naphthalenedione. The ethyl and hydroxyl substituents at the 2 and 3 positions, respectively, are expected to significantly influence the binding affinity and selectivity of the compound.